Rifazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10238-70-7 |

|---|---|

Molecular Formula |

C43H49N3O11 |

Molecular Weight |

783.9 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-15,17,37-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,38-dioxa-24,27,34-triazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1(37),3,5(36),9,19,21,25,28,30,32,34-undecaen-13-yl] acetate |

InChI |

InChI=1S/C43H49N3O11/c1-19-13-12-14-20(2)42(53)46-34-33-32(44-26-15-10-11-16-27(26)45-33)29-30(38(34)51)37(50)24(6)40-31(29)41(52)43(8,57-40)55-18-17-28(54-9)21(3)39(56-25(7)47)23(5)36(49)22(4)35(19)48/h10-19,21-23,28,35-36,39,45,48-49,51H,1-9H3,(H,46,53)/b13-12+,18-17+,20-14-/t19-,21+,22+,23+,28-,35-,36+,39+,43-/m0/s1 |

InChI Key |

WHAAGRVNWJAAQE-YUPOEVIASA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=C3C(=NC4=CC=CC=C4N3)C5=C6C(=C(C(=O)C5=C2O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)NC6=CC=CC=C6N3)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)NC6=CC=CC=C6N3)C |

Origin of Product |

United States |

Foundational & Exploratory

Rifazine: A Technical Guide to its Chemical Structure and a Proposed Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Rifazine, a complex heterocyclic molecule identified by CAS number 10238-70-7, possesses a unique chemical architecture that merges a rifamycin-like ansa-macrocycle with a phenoxazine (B87303) core. This intricate fusion suggests potential biological activities of interest in drug discovery and development. To date, a definitive, published synthesis pathway for this compound has not been widely reported. This technical guide provides a comprehensive analysis of its chemical structure and proposes a plausible, multi-step synthetic route based on established chemical principles and methodologies for the synthesis of its constituent moieties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and further investigation of this compound and its analogues. Detailed experimental protocols for key transformations and tabulated quantitative data for analogous reactions are provided to facilitate the practical application of this proposed pathway.

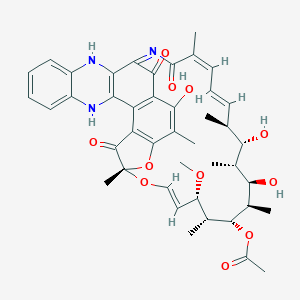

Chemical Structure of this compound

This compound is characterized by the molecular formula C₄₃H₄₉N₃O₁₁[1]. Its structure, as detailed in the PubChem database, reveals a complex assembly featuring:

-

A Phenoxazine Core: A tricyclic system consisting of two benzene (B151609) rings fused to an oxazine (B8389632) ring. Specifically, it appears to be a derivative of 2-aminophenoxazin-3-one.

-

An Ansa-Macrocycle: A long aliphatic chain that bridges two non-adjacent positions of the aromatic system, characteristic of the rifamycin (B1679328) class of antibiotics.

-

A Fused Heterocyclic System: The phenoxazine and rifamycin-like components are not merely linked but are fused, creating a rigid, polycyclic architecture.

The IUPAC name for this compound is [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,37-trioxo-8,38-dioxa-24,27,34-triazahexacyclo[23.11.1.1⁴,⁷.0⁵,³⁶.0²⁶,³⁵.0²⁸,³³]octatriaconta-1(36),2,4,9,19,21,24,26(35),28,30,32-undecaen-13-yl] acetate[1].

Proposed Synthesis Pathway

Given the absence of a documented synthesis for this compound, a logical synthetic strategy is proposed, involving the preparation of two key precursors: a functionalized phenoxazinone and 3-amino rifamycin S, followed by their coupling and subsequent intramolecular cyclization.

The overall proposed synthesis is outlined in the following workflow:

References

An In-depth Technical Guide on the Molecular Mechanism of Action of Rifampin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rifampin, a semisynthetic derivative of the rifamycin (B1679328) class of antibiotics, is a cornerstone in the treatment of tuberculosis and other bacterial infections. Its potent bactericidal activity is achieved through the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP). Rifampin binds to the β-subunit of RNAP, physically obstructing the path of the elongating RNA transcript. This guide provides a detailed examination of the molecular interactions, quantitative biophysical data, and key experimental methodologies that have elucidated Rifampin's mechanism of action. Furthermore, it delves into the molecular basis of resistance, a critical aspect for the development of new antimicrobial strategies.

Introduction

For decades, Rifampin has been a frontline antibiotic, particularly in combination therapies against Mycobacterium tuberculosis. Its clinical success is attributed to its high specificity for prokaryotic RNA polymerase over its eukaryotic counterparts, ensuring minimal toxicity to human cells.[1] A thorough understanding of the molecular intricacies of Rifampin's action is paramount for addressing the escalating challenge of antibiotic resistance and for designing novel, more effective derivatives. This technical guide synthesizes the current knowledge on the core molecular biology of Rifampin's mechanism, presenting data and experimental protocols tailored for professionals in the field of drug development.

Molecular Mechanism of Action

The primary target of Rifampin is the β-subunit of the bacterial DNA-dependent RNA polymerase , encoded by the rpoB gene.[2] The antibiotic binds to a well-defined pocket situated deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site.[3][4]

Key mechanistic steps include:

-

Binding to RNAP: Rifampin establishes a stable, non-covalent complex with the β-subunit of RNAP.[5] This interaction is highly specific to bacterial RNAP.[1]

-

Inhibition of Transcription Elongation: Contrary to inhibiting the initial binding of RNAP to promoter DNA, Rifampin allows for the synthesis of short RNA transcripts of 2-3 nucleotides.[4]

-

Steric Hindrance: As the nascent RNA chain elongates, it physically clashes with the bound Rifampin molecule. The bulky ansa chain of Rifampin sterically obstructs the path for further RNA extension.[3][6]

-

Abortive Initiation and Cell Death: This steric blockade leads to the premature release of short, non-functional RNA transcripts, a process known as abortive initiation. The persistent inhibition of productive transcription ultimately leads to the cessation of protein synthesis and bacterial cell death.[1]

Visualization of the Rifampin-RNAP Interaction Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the molecular pathway of Rifampin's inhibitory action on bacterial transcription.

Quantitative Data on Rifampin-RNAP Interaction

The potency of Rifampin and the impact of resistance mutations have been quantified through various biochemical and microbiological assays. This data is pivotal for structure-activity relationship (SAR) studies and the development of new rifamycin derivatives.

| Parameter | Organism/Enzyme | Value | Method |

| Binding Constant (Kd) | Escherichia coli RNAP | 10-9 M | Radiolabeled Rifampin Binding Assay[5] |

| IC50 | E. coli RNAP | ~20 nM | In vitro Transcription Assay[7] |

| IC50 | Wild-type E. coli RNAP | < 0.005 µM | In vitro Transcription Assay[8] |

| IC50 | D516V mutant E. coli RNAP | 398 (±118) µM | In vitro Transcription Assay[8] |

| IC50 | H526Y mutant E. coli RNAP | ≥ 2 M | In vitro Transcription Assay[8] |

| MIC | Mycobacterium tuberculosis (susceptible) | ≤1 mg/liter | Broth Microdilution[9] |

| MIC (low-level resistance) | M. tuberculosis (Ser522Leu mutant) | 8 to 16 mg/liter | Broth Microdilution[9] |

| MIC (high-level resistance) | M. tuberculosis (other RRDR mutants) | 32 to ≥256 mg/liter | Broth Microdilution[9] |

Molecular Basis of Rifampin Resistance

The primary mechanism of Rifampin resistance is the acquisition of mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[9] Over 95% of Rifampin-resistant clinical isolates of M. tuberculosis harbor mutations within an 81-base pair region of rpoB, known as the Rifampin Resistance-Determining Region (RRDR).[2][10]

Mechanisms of Resistance:

-

Altered Binding Pocket: Amino acid substitutions within the RRDR can modify the conformation of the Rifampin-binding pocket, thereby reducing the drug's binding affinity.[11]

-

Steric Hindrance: Certain mutations, such as H526Y in E. coli, introduce bulkier amino acid residues that sterically clash with Rifampin, preventing it from docking in its binding site.[8]

-

Disruption of Key Interactions: Mutations can abrogate the critical hydrogen bonds and van der Waals interactions necessary for the stable binding of Rifampin. For instance, the clinically significant S531L mutation in M. tuberculosis (corresponding to S456L in E. coli) results in a disordering of the binding interface upon Rifampin binding, which significantly weakens the interaction.[8][12]

Visualization of Rifampin Resistance Analysis Workflow

The following diagram outlines the experimental workflow for the identification and characterization of Rifampin resistance mutations.

References

- 1. What is the mechanism of Rifampin? [synapse.patsnap.com]

- 2. rpoB Mutations and Effects on Rifampin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rifampicin - Wikipedia [en.wikipedia.org]

- 7. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. The molecular basis of resistance to isoniazid, rifampin, and pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mutations in rpoB That Confer Rifampicin Resistance Can Alter Levels of Peptidoglycan Precursors and Affect β-Lactam Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Rifazine CAS number 10238-70-7 properties

An In-depth Technical Guide to Rifazine (CAS 10238-70-7) and the Closely Related Rifaximin (B1679331)

Disclaimer: The compound associated with CAS number 10238-70-7 is identified as this compound. However, a comprehensive review of scientific literature reveals that the vast majority of experimental, pharmacological, and clinical data is available for a closely related and structurally similar rifamycin (B1679328) derivative, Rifaximin (CAS 80621-81-4). This guide presents the available data for this compound and leverages the extensive research on Rifaximin to provide a thorough technical overview relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties

Computational data for this compound (CAS 10238-70-7) is available, providing foundational information for research applications.

Table 1: Computed Physicochemical Properties of this compound (CAS 10238-70-7)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄₃H₄₉N₃O₁₁ | PubChem[1] |

| Molecular Weight | 783.9 g/mol | PubChem[1] |

| IUPAC Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-15,17,37-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,38-dioxa-24,27,34-triazahexacyclo[23.11.1.1⁴,⁷.0⁵,³⁶.0²⁶,³⁵.0²⁸,³³]octatriaconta-1(37),3,5(36),9,19,21,25,28,30,32,34-undecaen-13-yl] acetate | PubChem[1] |

| CAS Number | 10238-70-7 | PubChem[1] |

For comparison, Rifaximin (CAS 80621-81-4) has a molecular formula of C₄₃H₅₁N₃O₁₁ and a molecular weight of 785.9 g/mol .[2]

Mechanism of Action

Rifaximin, a structural analog of this compound, functions as a bactericidal agent by inhibiting bacterial RNA synthesis.[3][4] This mechanism is highly specific to prokaryotic enzymes, contributing to its favorable safety profile in humans.

The core mechanism involves the irreversible binding of the drug to the β-subunit of the bacterial DNA-dependent RNA polymerase enzyme.[3][5][6] This binding event physically blocks the translocation step of transcription, thereby halting the synthesis of messenger RNA (mRNA) and subsequent production of essential bacterial proteins.[6] This ultimately leads to bacterial cell death.[5] The binding site is highly conserved across a wide range of bacterial species, which explains the broad-spectrum activity of this class of antibiotics.[7]

Beyond direct bactericidal effects, Rifaximin also modulates the gut microenvironment. It can alter the composition of the gut microbiota, suppress inflammatory processes by limiting bacterial translocation, and reduce the production of pro-inflammatory cytokines.[8][9]

Pharmacological and In Vitro Activity

Rifaximin is a non-systemic, gut-selective antibiotic.[5] Following oral administration, less than 0.4% of the drug is absorbed into the bloodstream, leading to very high concentrations within the gastrointestinal tract and minimal systemic side effects.[2][3] It exhibits broad-spectrum activity against Gram-positive and Gram-negative aerobes and anaerobes.[3][10][11]

Table 2: In Vitro Antimicrobial Activity of Rifaximin (MIC₉₀)

| Bacterial Species | MIC₉₀ (μg/mL) | Reference |

|---|---|---|

| Escherichia coli (diarrheagenic) | ≤ 64 | [11] |

| Shigella sonnei | ≤ 64 | [11] |

| Salmonella spp. | ≤ 64 | [11] |

| Campylobacter jejuni | ≤ 64 | [11] |

| Enterococcus spp. | Good activity reported | [4] |

| Staphylococcus spp. | Good activity reported | [4] |

| Streptococcus spp. | Good activity reported |[4] |

Note: The concentration of Rifaximin in stool can reach ~8000 µg/g, which is 80-500 times higher than the MIC₉₀ for many common enteropathogens.[11]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the agar (B569324) dilution method for assessing the in vitro activity of Rifaximin.[7]

Methodology:

-

Preparation of Antibiotic Plates: A series of two-fold dilutions of a Rifaximin stock solution is prepared. Each dilution is then incorporated into molten Mueller-Hinton agar, mixed thoroughly, and poured into sterile petri dishes. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: The test bacterial organism is cultured, and the resulting suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: The standardized bacterial suspension is spot-inoculated onto the surface of the prepared agar plates.

-

Incubation: The plates are incubated under appropriate atmospheric conditions at 37°C for 18-24 hours.

-

Result Interpretation: Following incubation, the plates are examined for bacterial growth. The MIC is defined as the lowest concentration of Rifaximin that completely inhibits the visible growth of the organism.[7]

Protocol: Chemical Synthesis from Rifamycin O

This protocol provides a general methodology for the synthesis of Rifaximin via the condensation of Rifamycin O with 2-amino-4-methylpyridine (B118599).[7]

Materials:

-

Rifamycin O

-

2-amino-4-methylpyridine

-

Solvents (e.g., Ethanol, Deionized Water, Acetone)

-

Anhydrous potassium carbonate (optional, for pH adjustment)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, suspend Rifamycin O in a solvent mixture (e.g., ethanol, water, acetone).

-

Condensation: Add an excess of 2-amino-4-methylpyridine to the suspension. Stir the mixture at a controlled temperature, typically between 20-40°C, for 24 to 48 hours. The pH may be adjusted to an alkaline range (e.g., 9.0-9.5) to facilitate the reaction.

-

Precipitation and Isolation: Upon completion, cool the reaction mixture to induce the precipitation of crude Rifaximin. Collect the resulting solid by filtration.

-

Purification: Wash the collected filter cake with a mixture of ethanol and water to remove unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum at a controlled temperature to yield the final Rifaximin compound.[7]

Safety and Toxicity Profile

The safety and tolerability of Rifaximin are well-established and are attributed to its minimal systemic absorption.[12][13] In multiple randomized, double-blind, placebo-controlled trials, the safety profile of Rifaximin was comparable to that of a placebo.[12]

Table 3: Pooled Safety Analysis from Phase 2b & 3 Trials (Non-C IBS)

| Event | Rifaximin (n=1103) | Placebo (n=829) |

|---|---|---|

| Any Adverse Events (AEs) | Similar incidence | Similar incidence |

| Drug-Related AEs | 12.1% | 10.7% |

| Serious AEs | 1.5% | 2.2% |

| AEs Resulting in Discontinuation | 0.8% | 0.8% |

| Gastrointestinal-Associated AEs | 12.2% | 12.2% |

| Infection-Associated AEs | 8.5% | 9.5% |

Data compiled from a pooled analysis of randomized controlled trials.[12]

No deaths or cases of Clostridium difficile colitis were reported in these trials.[12] Long-term treatment (≥24 months) for hepatic encephalopathy did not show an increased rate of adverse events, including infections or the development of bacterial antibiotic resistance.[14] Due to its excellent safety profile, there are very few contraindications, though hypersensitivity to rifamycins (B7979662) is a primary concern.[13]

References

- 1. This compound | C43H49N3O11 | CID 135542226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rifaximin | C43H51N3O11 | CID 6436173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Rifaximin? [synapse.patsnap.com]

- 4. Rifaximin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential in conditions mediated by gastrointestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of action and therapeutic benefit of rifaximin in patients with irritable bowel syndrome: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rifaximin: in vitro and in vivo antibacterial activity--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Safety and tolerability of rifaximin for the treatment of irritable bowel syndrome without constipation: a pooled analysis of randomised, double‐blind, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Rifaximin is safe and well tolerated for long-term maintenance of remission from overt hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Rifaximin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Rifazine" as specified in the prompt is not a recognized pharmaceutical agent in scientific literature. This guide will focus on Rifaximin , a structurally related and well-documented rifamycin (B1679328) antibiotic, which is presumed to be the intended subject of inquiry.

Introduction

Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin.[1][2] Its chemical structure has been modified to ensure minimal gastrointestinal absorption, making it a gut-selective antimicrobial agent.[1] Consequently, Rifaximin achieves high concentrations in the gastrointestinal tract, where it exerts its antibacterial effects.[1][3] The primary mechanism of action for Rifaximin is the inhibition of bacterial protein synthesis by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, which in turn blocks the transcription process.[4][5] This action is bactericidal, meaning it results in bacterial cell death.[4] Rifaximin exhibits a broad spectrum of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria.[2][4][6]

In Vitro Antibacterial Spectrum of Rifaximin

The in vitro activity of Rifaximin has been evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity of Rifaximin Against Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |

| Staphylococcus spp. | ≤0.015 | - | [7] |

| Streptococcus spp. | ≤0.03 - 0.12 | - | [7] |

| Enterococcus spp. | 0.25 - 2 | - | [7] |

| Bacillus cereus | 0.06 | - | [7] |

Table 2: In Vitro Activity of Rifaximin Against Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |

| Moraxella catarrhalis | ≤0.03 | - | [7] |

| Haemophilus influenzae | 0.25 | - | [7] |

| Neisseria gonorrhoeae | 0.25 | - | [7] |

| Enteropathogens* | 12.5 | 50 | [3] |

| Pseudomonas aeruginosa | - | - | [8]** |

*Includes various species such as Campylobacter jejuni, Escherichia coli, Salmonella spp., and Shigella spp.[9] **MIC values for Pseudomonas aeruginosa isolates ranged from 62.5 µg/mL to 1000 µg/mL.[8]

Table 3: In Vitro Activity of Rifaximin Against Anaerobic Bacteria

| Organism | MIC (µg/mL) | Citation(s) |

| Bacteroides bivius-disiens | ≤1 | [7] |

| Gardnerella vaginalis | ≤1 | [7] |

| Lactobacillus spp. | ≤1 | [7] |

| Mobiluncus spp. | ≤1 | [7] |

Experimental Protocols

The determination of the in vitro antibacterial spectrum of a compound like Rifaximin is primarily achieved through antimicrobial susceptibility testing. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]

1. Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate with 18-24 hours of growth, select 3-5 isolated colonies of the test bacterium.[10]

-

Suspend the colonies in a sterile saline solution or Mueller-Hinton Broth (MHB).[10]

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[10] A spectrophotometer can be used for verification (absorbance at 625 nm should be between 0.08 and 0.13).[10]

-

Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

2. Preparation of Rifaximin Dilutions:

-

Prepare a stock solution of Rifaximin in a suitable solvent (e.g., DMSO).[10]

-

Perform serial two-fold dilutions of the stock solution in MHB within the wells of a 96-well microtiter plate.[10] A typical concentration range to test would be from 64 µg/mL to 0.06 µg/mL.[10]

3. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted Rifaximin.[10]

-

Include a positive control (MHB with inoculum, no drug) and a negative control (MHB only) on each plate.[10]

-

Incubate the microtiter plates at 37°C for 18-24 hours.[10]

4. Reading the MIC:

-

The MIC is determined as the lowest concentration of Rifaximin that completely inhibits the visible growth of the organism, as detected by the unaided eye.[10]

Visualizations

Mechanism of Action of Rifaximin

Caption: Rifaximin's inhibition of bacterial RNA polymerase.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination via broth microdilution.

References

- 1. Rifaximin, a poorly absorbed antibiotic: pharmacology and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In Vitro Activity and Fecal Concentration of Rifaximin after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Rifaximin? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Rifaximin: beyond the traditional antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity and spectrum of rifaximin, a new topical rifamycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Rifazine (Rifampicin) Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Rifazine, more commonly known as Rifampicin, in three common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and water. The information presented is intended to assist researchers, scientists, and professionals in drug development in the effective handling and application of this crucial antibiotic.

Core Solubility Data

Rifampicin exhibits a wide range of solubility across different solvents, a critical consideration for in vitro and in vivo studies. The following table summarizes the quantitative solubility data for Rifampicin in DMSO, ethanol, and water. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the compound.

| Solvent | Solubility (mg/mL) | Remarks | Citations |

| DMSO | 3.3 - 100 | Freely soluble. Some sources indicate very high solubility, while others provide more moderate values. Fresh, non-moisture-absorbing DMSO is recommended for optimal solubility. | [1][2][3][4][5][6][7] |

| Ethanol | < 1 - ~10 | Sparingly to very slightly soluble. Solubility in 95% ethanol is noted to be around 10 mg/mL. Some sources report it as insoluble. | [1][2][3][5][6][7] |

| Water | pH-dependent | Very slightly soluble. Solubility increases with pH. At 25°C, reported values are approximately 1.3 mg/mL at pH 4.3 and 2.5 mg/mL at pH 7.3. Another study reports 0.31 mg/mL at pH 4.0, 0.87 mg/mL at pH 7.0, and 1.40 mg/mL at pH 9.0. A commercially available water-soluble formulation is reported to have a solubility of 50 mg/mL. | [2][4][5][8] |

Experimental Protocol: Saturation Solubility Determination

The following is a generalized protocol for determining the saturation solubility of Rifampicin, based on standard laboratory practices.

Materials:

-

Rifampicin powder

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol (95% or absolute), analytical grade

-

Purified water (e.g., Milli-Q or equivalent)

-

pH meter and buffers for pH adjustment of aqueous solutions

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Solvent: Prepare the required volumes of DMSO, ethanol, and buffered aqueous solutions at the desired pH.

-

Sample Preparation: Add an excess amount of Rifampicin powder to a known volume of each solvent in a series of vials. The amount of Rifampicin should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved Rifampicin. For UV-Vis, the absorbance is typically measured around 475 nm.

-

Calculation: Calculate the saturation solubility in mg/mL by multiplying the measured concentration by the dilution factor.

Mechanism of Action and Biological Interaction

Rifampicin's primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, which is essential for transcription and protein synthesis in prokaryotes. This leads to the bactericidal effect of the drug. In humans, Rifampicin is a known agonist of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that plays a key role in the metabolism and excretion of xenobiotics and endogenous compounds.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rifampicin | 13292-46-1 [chemicalbook.com]

- 4. Rifampicin CAS#: 13292-46-1 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Rifampicin | Rifamycin AMP | broad-spectrum antibiotic | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Inclusion Complexes of Rifampicin with Native and Derivatized Cyclodextrins: In Silico Modeling, Formulation, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Rifazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of key Rifazine derivatives: Rifampicin, Rifabutin, Rifapentine, and Rifaximin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of antibiotics. It summarizes key quantitative data, details experimental methodologies, and visualizes critical workflows to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

Introduction to this compound Derivatives

This compound derivatives are a class of antibiotics characterized by a macrocyclic ring bridged across two non-adjacent positions of a naphthalene (B1677914) chromophore. They are potent inhibitors of bacterial DNA-dependent RNA polymerase. While sharing a common mechanism of action, their structural modifications lead to significant differences in their pharmacokinetic profiles, influencing their clinical applications, efficacy, and safety. This guide will delve into the specifics of four prominent members of this class.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for Rifampicin, Rifabutin, Rifapentine, and Rifaximin, providing a basis for comparison and aiding in the selection of appropriate derivatives for specific therapeutic applications.

Table 1: Key Pharmacokinetic Parameters of Rifampicin

| Parameter | Value | Reference(s) |

| Bioavailability | ~68-93% (Oral) | [1] |

| Time to Peak (Tmax) | 2-4 hours (Oral) | [1] |

| Protein Binding | ~80-85% | [1][2] |

| Volume of Distribution (Vd) | 0.64 - 0.66 L/kg | [1] |

| Elimination Half-life (t½) | 2-5 hours (decreases with long-term therapy) | [1][3] |

| Metabolism | Primarily hepatic (deacetylation to active metabolite 25-desacetyl rifampicin) | [1] |

| Excretion | 60-65% in feces, 30-35% in urine | [1] |

| Clearance | 0.14 - 0.19 L/hr/kg | [1] |

Table 2: Key Pharmacokinetic Parameters of Rifabutin

| Parameter | Value | Reference(s) |

| Bioavailability | 12-20% (Oral) | [4][5] |

| Time to Peak (Tmax) | 2-3 hours (Oral) | [4][6] |

| Protein Binding | ~71% (free fraction 29%) | [4] |

| Volume of Distribution (Vd) | 8-9 L/kg | [4] |

| Elimination Half-life (t½) | ~36-45 hours | [4][5] |

| Metabolism | Extensively metabolized | [6] |

| Excretion | ~10% unchanged in urine | [4] |

| Clearance | 10-18 L/h | [4] |

Table 3: Key Pharmacokinetic Parameters of Rifapentine

| Parameter | Value | Reference(s) |

| Bioavailability | Decreases with increasing dose; increased by food | [7][8][9] |

| Time to Peak (Tmax) | 4-6 hours | |

| Protein Binding | ~97% | [9] |

| Volume of Distribution (Vd) | Not explicitly stated in the provided results | |

| Elimination Half-life (t½) | ~15 hours | |

| Metabolism | Metabolized to active desacetyl rifapentine; auto-induction of clearance | [7][8] |

| Excretion | Not explicitly stated in the provided results | |

| Clearance | Increases over time due to auto-induction (from 1.2 to 2.2 L/h for parent drug over 14 days) | [7][10] |

Table 4: Key Pharmacokinetic Parameters of Rifaximin

| Parameter | Value | Reference(s) |

| Bioavailability | <0.4% (Oral) | [11][12] |

| Time to Peak (Tmax) | ~1 hour | [11] |

| Protein Binding | Not explicitly stated in the provided results | |

| Volume of Distribution (Vd) | Not explicitly stated in the provided results | |

| Elimination Half-life (t½) | 2-5 hours | [11] |

| Metabolism | In vitro induction of CYP3A4 | [11] |

| Excretion | >90% in feces | [11] |

| Clearance | Not applicable due to minimal systemic absorption |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the pharmacokinetic and bioavailability studies of this compound derivatives.

Quantification of this compound Derivatives in Plasma

This protocol describes a validated HPLC method for the determination of Rifampicin in human plasma.[1][7]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard (e.g., Hydrochlorothiazide).[1]

-

Add an extraction solvent mixture of methyl tert-butyl ether and dichloromethane (B109758) (70:30 v/v).[1]

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Atlantis dC18 column.[1]

-

Mobile Phase: A mixture of 0.01 M monobasic sodium phosphate (B84403) and acetonitrile (B52724) (60:40, v/v).[1]

-

Flow Rate: 1 ml/minute.[1]

-

Detection: Photodiode array (PDA) detector set at 337 nm.[1]

-

Injection Volume: 100 µL.

-

This protocol details a sensitive LC-MS/MS method for the simultaneous quantification of Rifabutin and other compounds in human plasma.[4][6]

-

Sample Preparation (Liquid-Liquid Extraction):

-

Spike plasma samples with an internal standard.

-

Perform liquid-liquid extraction using 60% n-hexane in ethyl acetate (B1210297).[4]

-

Vortex and centrifuge the samples.

-

Evaporate the organic supernatant and reconstitute the residue.

-

-

LC-MS/MS Conditions:

-

Column: Discovery HS C18 column (5 µm, 50 × 4.6 mm).[4]

-

Mobile Phase: 85% acetonitrile in 10 mM ammonium (B1175870) acetate buffer (pH 4.5).[4]

-

Flow Rate: 0.7 mL/min.[4]

-

Ionization Mode: Positive electrospray ionization (ESI+).[4]

-

Detection: Multiple Reaction Monitoring (MRM).[4]

-

Rifabutin transition: m/z 847.7 → 815.4.[4]

-

-

This protocol outlines a validated LC-MS/MS method for the quantification of Rifapentine and its active metabolite, 25-desacetyl rifapentine, in human plasma.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard.

-

Add the extraction solvent and mix for 10 minutes.

-

Centrifuge at 4,000 rpm for 5 minutes at 5°C.

-

Transfer the organic layer and evaporate to dryness using nitrogen at 40°C.

-

Reconstitute the residue in the reconstitution solution.

-

-

LC-MS/MS Conditions:

-

Column: Supelco discovery C18 column (10 cm × 4.6 mm, 5 µm).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

In Vivo Bioavailability and Pharmacokinetic Studies

This generalized protocol is based on studies conducted in guinea pigs and mice.[12][13][14]

-

Animal Model:

-

Dosing:

-

Blood Sampling:

-

Sample Processing:

-

Data Analysis:

This design is based on recommendations for bioequivalence studies of Rifapentine.

-

Study Design: Single-dose, two-treatment, two-period crossover design.

-

Study Population: Healthy male and non-pregnant, non-lactating female subjects.

-

Study Condition: Fed state, as food increases the bioavailability of Rifapentine. A standard, non-high-fat breakfast is recommended.[15][16]

-

Washout Period: A washout period of at least 7 days is recommended.[15][16]

-

Blood Sampling: Intensive blood sampling should be conducted between 3 and 6 hours after administration.[15][16]

-

Bioequivalence Assessment: Based on the pharmacokinetic parameters of the parent compound (Rifapentine).

This design is based on a Phase 1, open-label, crossover pharmacokinetic study.

-

Study Design: Open-label, 5-treatment crossover pharmacokinetic study.

-

Study Population: Healthy volunteers aged 18 to 45 years.

-

Washout Period: A 72-hour washout period between each treatment.

-

Blood Sampling: Plasma samples for pharmacokinetic analyses are collected pre-dose and periodically through 12 hours post-dose during each treatment period.

-

Dose Proportionality Assessment: Geometric mean ratios and 90% confidence intervals are calculated to determine dose proportionality.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.

Caption: Workflow for quantification of Rifampicin in plasma by HPLC.

Caption: General workflow for this compound derivative quantification by LC-MS/MS.

References

- 1. Development and Validation of HPLC Method for the Determination of Rifampicin in Human Plasma | Scholars Middle East Publishers [saudijournals.com]

- 2. Validation of UV-Vis spectrophotometric colorimetric methods for Rifampicin quantification in PBS & biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. Simultaneous LC-MS-MS Determination of Lopinavir and Rifabutin in Human Plasma. | Sigma-Aldrich [sigmaaldrich.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Preliminary Pharmacokinetic Study of Repeated Doses of Rifampin and Rifapentine in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dose-Ranging Comparison of Rifampin and Rifapentine in Two Pathologically Distinct Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. extranet.who.int [extranet.who.int]

- 15. extranet.who.int [extranet.who.int]

- 16. salixmedical.com [salixmedical.com]

The Discovery and Origin of Rifamycins: A Technical Guide to the Core Compound and its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rifamycin (B1679328) family of antibiotics stands as a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis and leprosy. These complex ansamycin (B12435341) antibiotics, characterized by a naphthoquinone core spanned by an aliphatic ansa chain, exert their potent bactericidal effects by inhibiting bacterial DNA-dependent RNA polymerase. This guide provides a comprehensive technical overview of the discovery of the parent rifamycin compounds, the biosynthetic production of the key precursor Rifamycin B, and the subsequent synthetic derivatization to clinically significant compounds like rifaximin (B1679331), which is marketed under brand names including "Rifazine."

The Initial Discovery of the Rifamycin Class

The story of rifamycins (B7979662) began in 1957 in Milan, Italy, at the research laboratories of Lepetit Pharmaceuticals. A team of researchers, led by Piero Sensi and including Maria Teresa Timbal and Pinhas Margalith, embarked on a screening program for novel antibiotic-producing microorganisms.[1] Their efforts led to the isolation of a new actinomycete strain from a soil sample collected in Saint-Raphaël on the French Riviera.[1] This microorganism, initially classified as Streptomyces mediterranei, was later reclassified as Nocardia mediterranei and is now known as Amycolatopsis mediterranei.[2][3]

The fermentation broth of this microorganism yielded a complex of related antibiotic substances, which the researchers named "rifamycins." The name was inspired by the French film "Rififi," reflecting a certain flair in the naming conventions of the time.[1][4] The initial mixture contained several rifamycins, designated A, B, C, D, and E. Of these, Rifamycin B was the first to be isolated in a stable, pure form, although it exhibited only weak antimicrobial activity.[1][2] The true potential of this class of compounds was realized through subsequent chemical and microbiological modifications, which led to the development of highly potent derivatives.

The Natural Origin: Biosynthesis of Rifamycin B

Rifamycin B, the primary stable product of Amycolatopsis mediterranei fermentation, serves as the crucial starting material for the semi-synthesis of more potent rifamycin derivatives. Its biosynthesis is a complex process involving a Type I polyketide synthase (PKS) pathway.

The biosynthesis commences with the formation of the unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[5] The polyketide chain is then elongated through the sequential addition of acetate (B1210297) and propionate (B1217596) units.[3][5] The entire biosynthetic machinery is encoded by a large gene cluster, which includes the necessary structural, regulatory, resistance, and export genes.[5]

Key Stages in the Biosynthesis of Rifamycin B

The biosynthetic pathway of Rifamycin B is a multi-step enzymatic process. The following diagram illustrates the key transformations from the precursor AHBA to the final product, Rifamycin B.

Experimental Protocols for Rifamycin B Production

The production of Rifamycin B is highly dependent on the fermentation conditions, including media composition, pH, temperature, and aeration. The following tables summarize various media compositions and optimal fermentation parameters reported in the literature.

Table 1: Seed and Fermentation Media Compositions for Rifamycin B Production

| Component | Seed Medium (g/L) | Fermentation Medium (F1) (g/L) | Fermentation Medium (F2) (g/L) |

| Glucose/Dextrose | 20.0 | 120.0 | 120.0 |

| Soybean Meal | 20.0 | - | - |

| Soytone | - | - | 35.0 |

| Peptone | 10.0 | - | - |

| Yeast Extract | 2.0 | - | - |

| (NH₄)₂SO₄ | - | 9.6 | 6.0 |

| KNO₃ | - | - | - |

| KH₂PO₄ | - | 1.0 | 1.0 |

| CaCO₃ | 2.0 | 8.5 | 8.5 |

| NaCl | 2.0 | - | - |

| MgSO₄·7H₂O | 0.4 | 0.8 | 0.8 |

| FeSO₄·7H₂O | 0.01 | - | - |

| ZnSO₄·7H₂O | 0.05 | - | - |

| CoCl₂·6H₂O | 0.003 | - | - |

| Sodium Diethylbarbiturate | - | 1.0 | 1.0 |

| pH | 6.7 - 7.0 | 7.1 | 7.1 |

Table 2: Quantitative Data on Rifamycin B Fermentation Yields

| Strain | Medium | Key Optimization | Yield (g/L) | Reference |

| A. mediterranei (Wild Type) | F1 | Baseline | 0.5 - 1.2 | [6] |

| A. mediterranei (Wild Type) | F1 | + 0.1% Yeast Extract | 1.95 | [6] |

| A. mediterranei (Wild Type) | F1 | KNO₃ instead of (NH₄)₂SO₄ | 2.92 | [6] |

| A. mediterranei NCH (mutant) | F2 | Gene amplification | 7.85 | [7] |

| A. mediterranei NCH (mutant) | F2m2 (KNO₃) | Fed-batch with glucose | 17.17 | [3] |

| S. mediterranei M 18 (mutant) | RFB 744 | No barbiturate | 0.513 | [8] |

-

Inoculum Preparation: Aseptically transfer a loopful of A. mediterranei from a slant culture to a 250 mL Erlenmeyer flask containing 50 mL of seed medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 250 rpm.

-

Fermentation: Inoculate a fermenter containing the production medium with 5% (v/v) of the seed culture.

-

Fermentation Conditions: Maintain the temperature at 28-30°C and the pH between 6.5 and 7.5. Provide aeration at a rate of 1.0-1.5 vvm (volume of air per volume of medium per minute) and agitation at 300-500 rpm to maintain a dissolved oxygen level above 30%.

-

Monitoring: Monitor the fermentation process by regularly measuring pH, glucose consumption, and Rifamycin B concentration. The fermentation is typically carried out for 6-9 days.

-

Broth Separation: At the end of the fermentation, adjust the pH of the broth to 7.5-8.5 and separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

-

Solvent Extraction: Acidify the clarified broth to a pH of 2.0-2.5 with an acid such as sulfuric acid. Extract the acidified broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform (B151607). Repeat the extraction to maximize recovery.

-

Back Extraction: Extract the organic phase containing Rifamycin B with a phosphate (B84403) buffer solution at pH 7.0-7.5. The acidic Rifamycin B will move into the aqueous phase.

-

Crystallization: Acidify the aqueous buffer solution to precipitate the crude Rifamycin B. Collect the precipitate by filtration and wash with water.

-

Purification: The crude Rifamycin B can be further purified by recrystallization from a suitable solvent system, such as methanol-water, to obtain a high-purity product.

The Origin of "this compound": A Case of a Brand Name and a Less Common Derivative

The term "this compound" can be a source of confusion as it appears to have dual meanings in the scientific and pharmaceutical landscape.

-

This compound as a Brand Name for Rifaximin: In some regions, "this compound" is the brand name for the drug rifaximin. Rifaximin is a semi-synthetic derivative of rifamycin SV and is a widely used, clinically significant antibiotic.

-

This compound as a Specific Chemical Compound: Chemical databases, such as PubChem, list a distinct compound named "this compound" with the Chemical Abstracts Service (CAS) number 10238-70-7. This compound has a different molecular formula and structure from rifaximin. However, there is a scarcity of publicly available scientific literature on the discovery, synthesis, and biological activity of this specific compound.

Given the widespread use and documentation of rifaximin, and its marketing under the name "this compound," this guide will focus on the discovery and synthesis of rifaximin as the likely subject of interest for researchers and drug development professionals.

The Semi-Synthetic Derivative: Rifaximin (this compound)

Rifaximin is a minimally absorbed, gut-selective antibiotic, making it highly effective for the treatment of gastrointestinal disorders such as traveler's diarrhea, irritable bowel syndrome with diarrhea (IBS-D), and hepatic encephalopathy. Its synthesis starts from the naturally produced rifamycins, typically Rifamycin O or Rifamycin S.

Synthesis of Rifaximin from Rifamycin O

A common and direct method for the synthesis of rifaximin involves the reaction of Rifamycin O with 2-amino-4-methylpyridine (B118599).

-

Reaction Setup: In a reaction vessel, suspend Rifamycin O (1 molar equivalent) in a solvent mixture of ethanol (B145695), deionized water, and acetone.

-

Addition of Reagent: Add an excess of 2-amino-4-methylpyridine (typically 2-4 molar equivalents) to the suspension.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 20-40°C, for 24-48 hours. The pH may be adjusted to the alkaline range (e.g., 9.0-9.5) to facilitate the reaction.

-

Precipitation: Upon completion of the reaction, cool the mixture to 0-10°C to induce the precipitation of crude rifaximin.

-

Isolation: Collect the precipitated solid by filtration and wash the filter cake with a mixture of ethanol and water to remove unreacted starting materials and impurities.

-

Drying: Dry the purified rifaximin under vacuum at a controlled temperature.

Synthesis of Rifaximin from Rifamycin S

An alternative synthetic route to rifaximin starts from Rifamycin S. This multi-step process involves bromination followed by condensation and reduction.

-

Bromination: Dissolve Rifamycin S in a suitable solvent such as chloroform or ethyl acetate. Cool the solution to 0°C. Add a brominating agent, such as pyridine (B92270) perbromide, portion-wise while maintaining the low temperature. After the reaction is complete, the 3-bromorifamycin S can be isolated.

-

Condensation: Dissolve the 3-bromorifamycin S in a solvent like dichloromethane. Add 2-amino-4-methylpyridine and stir the mixture at a controlled temperature (e.g., 10°C) to form the o-quinonimic intermediate.

-

Reduction: Add a reducing agent, such as ascorbic acid, to the reaction mixture to reduce the intermediate to rifaximin.

-

Purification: The crude rifaximin can be purified by washing with an acidic aqueous solution followed by crystallization from a suitable solvent system.

Conclusion

The discovery of the rifamycin class of antibiotics from a soil microorganism in the 1950s marked a significant milestone in the fight against bacterial infections. The subsequent elucidation of the biosynthetic pathway of the key precursor, Rifamycin B, has provided a foundation for the production of this vital starting material. Through semi-synthetic modifications, a diverse range of potent rifamycin derivatives have been developed, with rifaximin (also known by the brand name "this compound") being a prime example of a targeted, gut-selective antibiotic. The detailed experimental protocols and biosynthetic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further innovation in this important class of antimicrobial agents.

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Deciphering the late steps of rifamycin biosynthesis | Semantic Scholar [semanticscholar.org]

- 3. Deciphering the late steps of rifamycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US9150590B2 - Process for the synthesis of rifaximin and a new pseudo-crystalline form of rifaximin obtained thereby - Google Patents [patents.google.com]

- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 7. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 8. US3871965A - Production of rifamycin B - Google Patents [patents.google.com]

Rifazine (Rifaximin): A Technical Guide to Target Identification and Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifazine, more commonly known as Rifaximin (B1679331), is a semi-synthetic, rifamycin-based, non-systemic antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative, aerobic and anaerobic bacteria.[1] Its unique pharmacokinetic profile, characterized by minimal gastrointestinal absorption, makes it a targeted therapy for a variety of gastrointestinal disorders.[2] This technical guide provides an in-depth overview of the methodologies used to identify the molecular targets of Rifaximin and to characterize its binding affinity. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preclinical evaluation of this gut-selective antibiotic. The guide details the established primary target, explores potential off-target effects, and presents the quantitative data available to date. Furthermore, it outlines key experimental protocols and visual workflows to facilitate the design and execution of related studies.

Rifaximin's Primary Target and Mechanism of Action

The primary molecular target of Rifaximin is the bacterial DNA-dependent RNA polymerase (RNAP) .[3] Rifaximin exerts its bactericidal effect by binding with high affinity to the β-subunit of this essential enzyme, which is encoded by the rpoB gene.[1][4]

The binding of Rifaximin to the RNAP β-subunit sterically blocks the path of the elongating RNA transcript. This physical obstruction prevents the extension of the nascent RNA chain beyond a length of 2-3 nucleotides, effectively halting the process of transcription.[5] The inhibition of transcription leads to a downstream inhibition of protein synthesis, which is ultimately lethal to the bacterium.[6] Due to its minimal absorption, Rifaximin reaches very high concentrations in the gastrointestinal tract, allowing it to exert its bactericidal effect locally on enteric pathogens.[5]

Mutations in the rpoB gene that alter the Rifaximin binding site on the β-subunit can reduce the drug's binding affinity, leading to bacterial resistance.[1]

Target Identification Methodologies

Identifying the molecular targets of a drug is a critical step in understanding its mechanism of action and potential off-target effects. A variety of experimental strategies can be employed for this purpose.

Chemical Proteomics Approaches

Chemical proteomics is a powerful technique for identifying drug-protein interactions directly within a complex biological sample.

-

Affinity Chromatography: This method involves immobilizing a modified version of the drug (the "bait") onto a solid support, such as beads. A cell lysate is then passed over these beads, and proteins that bind to the drug are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. For Rifaximin, this would involve synthesizing a derivative with a linker arm for immobilization that does not interfere with its binding to RNA polymerase.[7][8][9]

-

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[10][11][12][13] This technique is particularly useful for identifying enzyme targets and assessing their functional state. A competitive ABPP experiment could be designed where a cell lysate is pre-incubated with Rifaximin before adding a broad-spectrum probe for a relevant enzyme class. A decrease in probe labeling for a specific protein would indicate it as a potential target of Rifaximin.

Proteomic Profiling of Cellular Responses

Analyzing global changes in protein expression in response to drug treatment can provide indirect evidence of its targets and affected pathways.

A study using two-dimensional gel electrophoresis has examined the effects of Rifaximin on the proteome of human intestinal epithelial cells (HEp-2).[14] This approach identified several proteins that were either up- or down-regulated following Rifaximin treatment, suggesting potential off-target effects or downstream consequences of its primary activity.

Table 1: Summary of Proteins Differentially Expressed in HEp-2 Cells Treated with Rifaximin

| Protein | Regulation | Putative Function |

| Annexin A5 | Down-regulated | Apoptosis, signal transduction |

| Intestinal-type alkaline phosphatase | Down-regulated | Gut mucosal defense |

| Histone H4 | Down-regulated | Chromatin structure |

| Histone-binding protein RbbP4 | Down-regulated | Chromatin assembly |

| Heat shock protein (HSP) 90α | Up-regulated | Cellular stress response |

| Fascin | Up-regulated | Actin-bundling, cell motility |

Source: Data extracted from a proteomic analysis of Rifaximin-treated epithelial cells.[14]

Binding Affinity Studies

Binding affinity describes the strength of the interaction between a drug and its target. Quantitative measurement of binding affinity is crucial for drug development.

Quantitative Analysis of Rifaximin's Inhibitory Effects

While specific binding affinity constants such as Kd (dissociation constant) or Ki (inhibition constant) for Rifaximin with purified bacterial RNA polymerase are not widely available in the public literature, the biological potency is well-characterized through Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

For Rifaximin's close structural analog, Rifampicin , the 50% effective concentration (EC50) for inhibiting E. coli RNA polymerase is approximately 20 nM .[5][15] This value provides an estimate of the high affinity of the rifamycin (B1679328) class of antibiotics for their target.

Table 2: Minimum Inhibitory Concentration (MIC) of Rifaximin for Various Bacterial Species

| Bacterial Species/Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |

| Enteric Pathogens (general) | - | 4 - 64 | Includes ETEC, EAEC, Salmonella, Shigella, Campylobacter spp. |

| Clostridioides difficile | - | 0.008 - 1 | Data from a study on isolates from IBS patients; indicates high susceptibility. |

| Enterobacteriaceae | 32 | >64 | MIC values increased from baseline after Rifaximin treatment. |

| Bacteroides spp. | 4 | 32 | MIC values increased from baseline after Rifaximin treatment. |

| Rifaximin-Resistant E. coli | >1024 | >1024 | Isolates from IBD patients with prior Rifaximin exposure. |

MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.[5]

Experimental Protocols for Binding Affinity Determination

Several biophysical techniques can be employed to measure the binding affinity of a small molecule like Rifaximin to its protein target.

SPR is a label-free technique that measures real-time biomolecular interactions. In a typical SPR experiment for Rifaximin, the target protein (bacterial RNA polymerase) would be immobilized on a sensor chip. Rifaximin solutions of varying concentrations are then flowed over the chip, and the binding is detected as a change in the refractive index at the sensor surface. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

TSA, also known as differential scanning fluorimetry, measures changes in the thermal stability of a protein upon ligand binding. The principle is that ligand binding generally stabilizes a protein, leading to an increase in its melting temperature (Tm). The assay is performed by heating a protein in the presence of a fluorescent dye that binds to hydrophobic regions of the unfolded protein. As the protein unfolds, the fluorescence increases. By performing the assay with and without Rifaximin, a shift in the Tm can be observed, which is indicative of binding.

Table 3: Detailed Protocol for Thermal Shift Assay (TSA)

| Step | Procedure |

| 1. Reagent Preparation | - Prepare a stock solution of purified bacterial RNA polymerase in a suitable buffer. - Prepare a stock solution of Rifaximin. - Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange). |

| 2. Assay Plate Setup | - In a 96-well PCR plate, add the protein solution, the dye, and either Rifaximin (at various concentrations) or a vehicle control to each well. |

| 3. Thermal Denaturation | - Place the plate in a real-time PCR instrument. - Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while measuring fluorescence at each temperature increment. |

| 4. Data Analysis | - Plot fluorescence as a function of temperature to generate a melting curve for each condition. - Determine the Tm (the midpoint of the unfolding transition) for each curve. - A significant increase in Tm in the presence of Rifaximin indicates binding and stabilization of the protein. |

Conclusion

Rifaximin's primary target is unequivocally the bacterial DNA-dependent RNA polymerase, a mechanism it shares with other rifamycin antibiotics. While direct binding affinity constants for Rifaximin are not extensively published, its potent antibacterial activity is well-documented through MIC values. Proteomic studies have begun to explore the broader effects of Rifaximin on host cells, suggesting areas for further investigation into potential off-target interactions and downstream signaling effects. The experimental methodologies detailed in this guide, including chemical proteomics, SPR, and TSA, provide a robust framework for future research aimed at further elucidating the molecular interactions of Rifaximin and discovering novel therapeutic applications.

References

- 1. Rifaximin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Rifaximin | C43H51N3O11 | CID 6436173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. benchchem.com [benchchem.com]

- 6. rifaximin [drugcentral.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 11. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 12. Activity-based protein profiling in microbes and the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 14. Rifaximin-Mediated Changes to the Epithelial Cell Proteome: 2-D Gel Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Rifaximin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Rifaximin, a key antibiotic in the treatment of gastrointestinal disorders. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, along with the experimental protocols for obtaining these measurements, tailored for researchers, scientists, and professionals in drug development.

Mass Spectrometry Data

Rifaximin is readily analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive method ideal for its quantification in biological matrices such as human plasma.[1] The typical approach involves positive electrospray ionization (ESI).

Table 1: Mass Spectrometry Parameters for Rifaximin Analysis

| Parameter | Value | Source |

| Ionization Mode | Positive ESI | [2] |

| Parent Ion (m/z) | 786.1, 786.4 | [2][3] |

| Product Ion (m/z) | 754.1, 754.3 | [2][3] |

| Internal Standard | Metoprolol (B1676517), Rifaximin-d6 | [2][3] |

| IS Parent Ion (m/z) | 268.3 (Metoprolol), 792.5 (Rifaximin-d6) | [2][3] |

| IS Product Ion (m/z) | 116.1 (Metoprolol), 760.4 (Rifaximin-d6) | [2][3] |

Experimental Protocol: LC-MS/MS Quantification of Rifaximin in Human Plasma

This protocol is a composite of methodologies described in the literature.[1][2][3]

1. Sample Preparation:

-

To 0.2 mL of human plasma, add an internal standard (e.g., metoprolol or rifaximin-d6).[3]

-

Precipitate plasma proteins using acetonitrile (B52724).[3]

-

Vortex and centrifuge the sample.

-

Collect the supernatant for analysis.

2. Chromatographic Separation:

-

Column: A C18 column is typically used (e.g., RESTEK Pinnacle C18, 50 mm x 2.1mm, 5 µm or Gemini C18, 50 X 2.0 mm, 5 µm).[2][3]

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265).[1][2][3] For example, a gradient of acetonitrile and 10 mM ammonium formate in 0.1% formic acid.[2]

-

Flow Rate: A typical flow rate is around 0.20 mL/min.[2]

3. Mass Spectrometric Detection:

-

Instrument: A triple-quadrupole mass spectrometer is commonly used.[2]

-

Ionization: Electrospray ionization in positive mode (ESI+).[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[1][2][3]

-

Transitions: Monitor the transitions of m/z 786.4 → 754.3 for Rifaximin and the appropriate transition for the chosen internal standard.[2]

4. Data Analysis:

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Linearity for Rifaximin in plasma has been demonstrated in ranges from 10-5000 pg/mL and 0.5-10 ng/mL.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for the structural elucidation of Rifaximin and its related substances.[4][5] Both ¹H and ¹³C NMR have been utilized for its characterization.[4][5]

Table 2: ¹H NMR Chemical Shifts for Rifaximin

| Proton | Chemical Shift (δ, ppm) |

| CH₃ (31, 32, 33, 34) | Four doublets |

| CH₃ (8, 13, 14, 30, 36, 37) | Six singlets |

| CH₂(30) in deuterated spectrum | AB system (δA = 4.67 ppm; δB = 4.73 ppm; JAB = 12.5 Hz) |

Note: The specific chemical shift values for all protons were not fully detailed in the provided search results, but the multiplicity and types of proton signals have been described.[6]

Experimental Protocol: NMR Analysis of Rifaximin

The following is a general protocol based on standard NMR practices and information from related studies.

1. Sample Preparation:

-

Dissolve Rifaximin in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The concentration should be appropriate for the instrument's sensitivity, typically in the range of 5-10 mg/mL.

2. NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.

-

3. Data Processing and Analysis:

-

Process the raw data (FID) with appropriate Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the specific protons and carbons in the Rifaximin molecule.

-

Use 2D NMR data to confirm connectivity between protons and carbons.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of Rifaximin, from sample preparation to data analysis.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of Rifaximin.

References

- 1. benchchem.com [benchchem.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. NMR STUDIES OF A NEW CLASS OF RIFAXIMIN-DERIVED MOLECULES : RIFAXIMIN OR (OPEN RING) | Semantic Scholar [semanticscholar.org]

- 5. Structural elucidation of the Rifaximin Ph. Eur. Impurity H [air.unimi.it]

- 6. researchgate.net [researchgate.net]

Thermal stability and degradation profile of Rifazine

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Rifaximin

Introduction

Rifaximin is a broad-spectrum, gastrointestinal-selective antibiotic with a rifamycin-based structure. Its low systemic absorption leads to a favorable safety profile, making it effective for treating various gastrointestinal disorders. Ensuring the stability and quality of Rifaximin is crucial for its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Rifaximin, intended for researchers, scientists, and drug development professionals. The information is compiled from various stability-indicating studies and forced degradation analyses.

Thermal Stability and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[1] Rifaximin has been subjected to a variety of stress conditions, including thermal, photolytic, acidic, basic, and oxidative stress, to elucidate its degradation pathways.

Summary of Forced Degradation Studies

The stability of Rifaximin under different stress conditions has been investigated, revealing its susceptibility to degradation under acidic, basic, and oxidative environments. The drug has shown relative stability under neutral, photolytic, and dry heat conditions.

| Stress Condition | % Degradation | Reference |

| Acid Hydrolysis (0.1 M HCl, 60°C, 30 min) | 70.46% | [2] |

| Acid Hydrolysis | 13.77% | [2] |

| Alkaline Hydrolysis (0.05 M NaOH) | 15.11% | [2] |

| Alkaline Hydrolysis | 11.38% | [2] |

| Oxidative (3% H₂O₂) | 95.73% recovery | [3] |

| Oxidative Stress | 24.18% | [2] |

| Oxidative Degradation | 50.74% | [2] |

| Thermal (Dry Heat, 50°C, 3 months) | No significant degradation | |

| Thermal Degradation | 15.69% | [2] |

| Photolytic (Sunlight) | 89.72% recovery | [3] |

| Photolytic (UV light) | 98.34% recovery | [3] |

| Neutral Hydrolysis | Stable | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the stability of Rifaximin.

High-Performance Liquid Chromatography (HPLC) for Stability Indicating Assay

A common technique for separating and quantifying Rifaximin from its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Method 1: RP-HPLC

-

Column: Symmetry C18 (150 x 4.6mm, 5µ)

-

Mobile Phase: Methanol (B129727): Phosphate buffer pH 3 (65:35 v/v)

-

Flow Rate: 1 ml/min

-

Detection Wavelength: 454 nm

-

Retention Time: 2.262 mins

-

-

Method 2: RP-HPLC

-

Method 3: HPLC

-

Column: C18 (250 x 4.6mm, 5µ)

-

Mobile Phase: Methanol: Water (70:30)

-

Flow Rate: 1.0 ml/min

-

Detection Wavelength: 293nm

-

Forced Degradation Protocol

Forced degradation studies are performed to generate degradation products and assess the stability-indicating nature of analytical methods.

-

Acid Degradation: A solution of Rifaximin is prepared in methanol and then diluted in HCl solution (pH 1.3). The resulting solution is stored at 25°C in an amber glass flask for two weeks. Alternatively, degradation can be induced by refluxing in 0.1 M HCl at 60°C for 30 minutes.[4]

-

Base Degradation: The drug sample is exposed to a basic solution to induce hydrolysis.

-

Oxidative Degradation: Rifaximin is treated with an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidation.

-

Thermal Degradation: Solid drug substance or tablets are exposed to dry heat (e.g., 50°C) in an oven for an extended period (e.g., 3 months).

-

Photolytic Degradation: The drug is exposed to UV and sunlight to evaluate its photosensitivity.

Degradation Profile and Pathways

Forced degradation studies have identified several degradation products of Rifaximin. The drug is particularly susceptible to acid and base hydrolysis and oxidative stress.

Degradation Kinetics

The degradation of Rifaximin under acidic conditions has been shown to follow first-order kinetics.[3][5] The rate of degradation increases with time and temperature.

Identification of Degradants

Liquid chromatography-mass spectrometry (LC-MS) has been employed to identify the mass-to-charge ratio (m/z) of the degradation products.

-

Acid Degradation: Four major degradants with m/z values of 784.2, 744.5, 784.3, and 753.8 have been identified.[2]

-

Alkali Degradation: Three degradants with m/z values of 744.5, 784.3, and 753.8 were observed.[2]

-

Oxidative Degradation: Five degradants with m/z values of 772.4, 838.4, 744.5, 753.8, and 801.9 were identified.[2]

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on Rifaximin.

Caption: Workflow for Forced Degradation Studies of Rifaximin.

Conceptual Degradation Pathways of Rifaximin

This diagram illustrates the conceptual degradation of Rifaximin under different stress conditions, leading to various degradation products.

Caption: Conceptual Degradation Pathways of Rifaximin.

References

The Core Therapeutic Target of Rifazine Antibiotics in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary therapeutic target of Rifazine-class antibiotics in bacteria, focusing on the molecular mechanisms of action, resistance, and the experimental methodologies used to elucidate these interactions. Rifazines, including the clinically significant compounds Rifampicin and Rifaximin, represent a critical class of antibiotics in the fight against bacterial infections.

The Primary Target: Bacterial DNA-Dependent RNA Polymerase

The bactericidal activity of this compound antibiotics is primarily attributed to their specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA to RNA.[1][2] This targeted inhibition effectively halts protein synthesis, leading to bacterial cell death.[3]

Mechanism of Action: Steric Occlusion of the Nascent RNA Chain

Rifazines bind to the β-subunit of the bacterial RNAP, encoded by the rpoB gene.[1][2] The binding site is a well-defined pocket located deep within the DNA/RNA channel, in close proximity to, but not directly at, the enzyme's active site.[1][3]

The binding of a this compound molecule to this pocket does not prevent the initiation of transcription. RNAP can still bind to promoter DNA and catalyze the formation of the first few phosphodiester bonds. However, as the nascent RNA chain elongates, it clashes with the bound antibiotic. This steric hindrance physically obstructs the path of the growing RNA molecule, preventing its extension beyond a length of 2-3 nucleotides.[2] This process, known as abortive initiation, leads to the release of short, non-functional RNA fragments and a cessation of productive transcription.

Mechanism of this compound action on bacterial transcription.

Quantitative Analysis of this compound Activity

The efficacy of this compound antibiotics is quantified through various in vitro and in vivo assays. Minimum Inhibitory Concentration (MIC) is a key metric used to determine the potency of an antibiotic against a specific bacterial strain.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the MIC values for Rifampicin and Rifaximin against a range of clinically relevant bacteria.